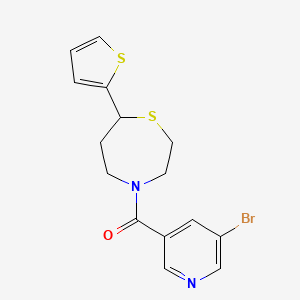
(5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C15H15BrN2OS2 and its molecular weight is 383.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Many pyridine derivatives exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Pyridine derivatives can affect a wide range of biochemical pathways depending on their specific targets .
Biologische Aktivität
The compound (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a brominated pyridine ring and a thiazepane moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The bromine atom in the pyridine ring enhances electron density, facilitating interactions with nucleophilic sites in proteins and enzymes. The thiazepane ring may also contribute to structural rigidity, allowing for better binding affinity to target receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of brominated pyridine compounds often exhibit antimicrobial properties. The presence of the thiophene and thiazepane rings may enhance this activity by disrupting bacterial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : Compounds containing brominated heterocycles have been investigated for their potential as anticancer agents. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antimicrobial Activity : A derivative similar to this compound was tested against various bacterial strains, demonstrating significant inhibition at low concentrations (EC50 values ranging from 10 µg/mL to 30 µg/mL) .
| Compound | Bacterial Strain | EC50 (µg/mL) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 25 |
| Target Compound | Pseudomonas aeruginosa | 20 |
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS2/c16-12-8-11(9-17-10-12)15(19)18-4-3-14(21-7-5-18)13-2-1-6-20-13/h1-2,6,8-10,14H,3-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJWSBLQNWYFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














